molecular formula C21H17NO3 B11496380 9,10-Anthracenedione, 1-amino-2-(4,4-dimethyl-3-oxo-1-pentynyl)- CAS No. 129995-14-8

9,10-Anthracenedione, 1-amino-2-(4,4-dimethyl-3-oxo-1-pentynyl)-

Cat. No.: B11496380
CAS No.: 129995-14-8
M. Wt: 331.4 g/mol
InChI Key: ZXQAYVWEYFIIMK-UHFFFAOYSA-N
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Description

1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties. This particular compound features an anthracene backbone with specific functional groups that contribute to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-anthraquinone: A simpler anthraquinone derivative used in dye production and as a precursor for other compounds.

    1-amino-9,10-anthraquinone: Similar in structure but lacks the additional functional groups present in 1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione.

    2-aminoanthraquinone: Another anthraquinone derivative with different functional groups and applications.

Uniqueness

1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

129995-14-8

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

1-amino-2-(4,4-dimethyl-3-oxopent-1-ynyl)anthracene-9,10-dione

InChI

InChI=1S/C21H17NO3/c1-21(2,3)16(23)11-9-12-8-10-15-17(18(12)22)20(25)14-7-5-4-6-13(14)19(15)24/h4-8,10H,22H2,1-3H3

InChI Key

ZXQAYVWEYFIIMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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